molecular formula C4H5N3O B1417449 6-Methyl-1,2,4-triazin-5-ol CAS No. 16120-00-6

6-Methyl-1,2,4-triazin-5-ol

Cat. No.: B1417449
CAS No.: 16120-00-6
M. Wt: 111.1 g/mol
InChI Key: PDWZJMKDSKSWMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-1,2,4-triazin-5-ol is a useful research compound. Its molecular formula is C4H5N3O and its molecular weight is 111.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

6-Methyl-1,2,4-triazin-5-ol is a heterocyclic compound belonging to the triazine family, characterized by its unique structural features that contribute to its biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents.

Chemical Structure and Properties

The molecular formula of this compound is C4H5N3OC_4H_5N_3O. Its structure includes a triazine ring with a hydroxyl group at the 5-position and a methyl group at the 6-position. This configuration enhances its reactivity and biological profile.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₄H₅N₃O
Physical StateSolid
Purity≥ 97%

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may inhibit specific enzymes involved in cellular pathways such as DNA replication and protein synthesis. This inhibition can lead to apoptosis in cancer cells and may also exhibit antioxidant properties due to the presence of the hydroxyl group.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound and its derivatives. For instance:

  • Cytotoxic Effects : The compound has shown significant cytotoxicity against various cancer cell lines, including HeLa and MCF-7 cells. Research suggests that it induces apoptosis through increased apoptotic markers and morphological changes in treated cells.
  • Mechanism Insights : The mechanism often involves interference with cellular signaling pathways that regulate cell proliferation and survival .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been explored for antimicrobial applications:

  • Inhibition Studies : Preliminary studies suggest that it exhibits antimicrobial activity against a range of bacterial strains. The specific mechanisms are under investigation but may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Case Studies

A notable study conducted on derivatives of this compound highlighted its effectiveness as an anticancer agent:

  • Study Design : Researchers synthesized several derivatives and assessed their cytotoxic effects on human cancer cell lines.
  • Results : The results indicated that certain modifications to the triazine core significantly enhanced cytotoxicity compared to the parent compound. The most effective derivatives were those with additional functional groups that improved lipophilicity and cellular uptake.
  • : The study concluded that structural modifications could optimize the biological activity of triazine derivatives for therapeutic applications .

Scientific Research Applications

6-Methyl-1,2,4-triazin-5-ol has been investigated for various biological activities:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) indicates that modifications to the hydrazino group can enhance this activity.
  • Anticancer Potential : In vitro studies have demonstrated that this compound can reduce cell viability in human cancer cell lines and induce apoptosis. This suggests its potential as a therapeutic agent in cancer treatment .

Chemical Reagent

In synthetic chemistry, this compound serves as:

  • Building Block : It is utilized as a precursor in the synthesis of more complex molecules, particularly in medicinal chemistry where triazine derivatives are explored for their pharmacological properties .
  • Reagent in Reactions : The compound participates in various chemical reactions including oxidation and substitution reactions. It can react with oxidizing agents to form different derivatives or undergo substitution to introduce new functional groups.

Industrial Applications

The industrial relevance of this compound includes:

  • Development of Specialty Chemicals : It is used in the formulation of specialty chemicals due to its unique reactivity and ability to form diverse derivatives.
  • Material Science : Its derivatives are explored for applications in materials science, including coatings and polymers due to their stability and functional properties .

Case Studies

Several case studies highlight the efficacy of this compound:

Study FocusFindings
Antimicrobial ActivitySignificant activity against various bacterial strains; SAR studies indicate enhanced efficacy with specific modifications.
Cancer Cell Line StudiesTreatment led to decreased viability and increased apoptosis markers in breast cancer cells; potential therapeutic implications observed .

Properties

IUPAC Name

6-methyl-4H-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O/c1-3-4(8)5-2-6-7-3/h2H,1H3,(H,5,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDWZJMKDSKSWMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=CNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00412088
Record name 6-methyl-1,2,4-triazin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00412088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16120-00-6
Record name 6-methyl-1,2,4-triazin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00412088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methyl-1,2,4-triazin-5(2H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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